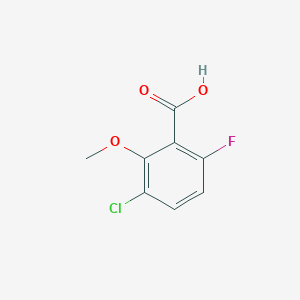

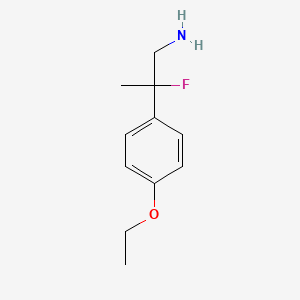

2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine

Vue d'ensemble

Description

The compound “2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine” is a chemical compound that belongs to the class of organic compounds known as phenylacetamides . It is an organic heterobicyclic compound that is a fusion product between benzene and thiazole. It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, amidation, reduction, acylation, and amination . For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The molecular formula of a similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol, is C12H18O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 194.270 Da and a monoisotopic mass of 194.130676 Da . A similar compound, 4-Methoxybenzyl alcohol, has a flash point of 146 °C / 294.8 °F .Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral and Anti-HIV Agents

This compound shows promise in the development of antiviral and anti-HIV medications. Derivatives of indole, which share a similar aromatic structure, have been synthesized and found to inhibit the replication of HIV-1 and HIV-2 strains in infected cells . The potential of 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine to act as a scaffold for creating new derivatives could lead to the discovery of novel antiviral agents with high efficacy.

Agriculture: Insecticide Development

In the agricultural sector, related compounds such as Etofenprox, which has a similar ethoxyphenyl group, are used as insecticides with low mammalian toxicity . The structural similarity suggests that 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine could be utilized to develop new insecticides that are effective against a broad spectrum of pests while being safe for non-target organisms.

Materials Science: Organic Semiconductor Synthesis

Compounds with aromatic rings, like thiophene derivatives, play a crucial role in the advancement of organic semiconductors . The ethoxyphenyl group in 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine could contribute to the development of new organic semiconductor materials with improved performance in electronic devices.

Environmental Science: Eco-Friendly Pesticides

The structural analog Etofenprox is known for its low environmental persistence and low risk of leaching to groundwater . This suggests that 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine could be explored for creating environmentally friendly pesticides that degrade rapidly, minimizing their ecological impact.

Biochemistry: Enzyme Inhibition Studies

Aromatic compounds with an indole nucleus, similar to 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine, have been found to bind with high affinity to multiple receptors . This property can be harnessed in biochemistry for the design of enzyme inhibitors that can regulate biological pathways, offering therapeutic potential for various diseases.

Pharmacology: Analgesic Drug Development

The compound’s structure is conducive to synthesizing derivatives with potential analgesic properties. For instance, Schiff base metal complexes, which can be derived from similar compounds, have shown significant pharmacological activities, including anti-inflammatory and analgesic effects . This opens up possibilities for 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine to be a precursor in the development of new pain-relief medications.

Safety And Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation and may cause an allergic skin reaction . They also cause serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling these compounds .

Orientations Futures

The future directions for the research and development of similar compounds could involve the synthesis of new derivatives with potential biological and pharmaceutical activities . For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and their antibacterial activities were evaluated .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-3-14-10-6-4-9(5-7-10)11(2,12)8-13/h4-7H,3,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZDSMSWDHGIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)

![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)

![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)

![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)

![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)

![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)